molecular formula C18H16N2O4 B4599992 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl acetate

3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl acetate

Cat. No.: B4599992
M. Wt: 324.3 g/mol
InChI Key: BCKPIOMIYMSWHT-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl acetate is a quinazolinone derivative characterized by a methoxyphenyl group at position 3, a methyl group at position 2, and an acetate ester at position 5.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-19-17-9-8-15(24-12(2)21)10-16(17)18(22)20(11)13-4-6-14(23-3)7-5-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKPIOMIYMSWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC(=O)C)C(=O)N1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl acetate typically involves multi-step organic reactions

    Preparation of Quinazolinone Core: The quinazolinone core can be synthesized from anthranilic acid derivatives through cyclization reactions. For example, anthranilic acid can react with formamide under acidic conditions to form the quinazolinone ring.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of Acetate Ester: The final step involves esterification of the hydroxyl group on the quinazolinone ring with acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride can replace the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional ketone or carboxylic acid groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and pharmacological studies.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis and modification can lead to the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Compound 4l ()

  • Structure: A dimeric quinazolinone with bis(4-methoxyphenyl) groups and a 2,2-dimethylpropyl linker.
  • Synthesis : Suzuki coupling with PdCl₂(PPh₃)₂, yielding 81% .
  • Properties : Melting point 228–230°C, suggesting high crystallinity due to extended aromaticity.
  • Key Difference : Increased molecular complexity and bulkiness compared to the target compound, likely reducing solubility but enhancing thermal stability.

Methyl 3-[(6-Nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate ()

  • Structure: Features a nitro group (electron-withdrawing) at position 6 and a sulfanyl propanoate ester.
  • The sulfanyl group introduces a thioether linkage, which may improve antioxidant properties .

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl Acetate ()

  • Structure : Positional isomer of the target compound, with methoxy at position 7 instead of 4-methoxyphenyl at position 3.

Data Table: Comparative Analysis of Quinazolinone Derivatives

Compound Name Substituents Synthesis Method Yield Melting Point (°C) Key Features
Target Compound 3-(4-Methoxyphenyl), 2-methyl, 6-acetate Not reported Not reported Balanced lipophilicity/polarity
Compound 4l Bis(4-methoxyphenyl), 2,2-dimethylpropyl linker Suzuki coupling 81% 228–230 High crystallinity, thermal stability
Methyl 3-[(6-nitro-...sulfanyl]propanoate 6-nitro, 3-phenyl, 2-sulfanyl propanoate Crystallographic study Not reported Electrophilic nitro, thioether linkage
3,4-Dihydro-7-methoxy...acetate 7-methoxy, 6-acetate Not reported Not reported Positional isomer, altered electronics

Research Findings and Implications

  • Synthetic Strategies: Palladium-catalyzed cross-coupling (e.g., Suzuki reaction) is effective for introducing aryl groups to quinazolinones, as seen in Compound 4l .
  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy) enhance stability and π-π interactions.
    • Bulkier substituents (e.g., bis(4-methoxyphenyl)) increase melting points but may reduce solubility.
    • Positional isomerism (e.g., 7-methoxy vs. 3-(4-methoxyphenyl)) significantly alters electronic properties .
  • Analytical Tools : Structural elucidation of these compounds relies on crystallographic software like SHELX , ORTEP-III , and the WinGX suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl acetate
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3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl acetate

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